molecular formula C14H21N3O7 B558645 Boc-ala-gly-osu CAS No. 74535-75-4

Boc-ala-gly-osu

Cat. No. B558645
CAS RN: 74535-75-4
M. Wt: 343.33 g/mol
InChI Key: WONRGZBZQQESHS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-ala-gly-osu” is a compound used in the field of peptide synthesis . It is also known as Boc-L-alanine N-succinimidyl ester or Boc-L-alanine hydroxysuccinimide ester . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .


Synthesis Analysis

The synthesis of “this compound” involves the use of mixed anhydrides and activated esters to obtain high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The empirical formula of “this compound” is C12H18N2O6 . Its molecular weight is 286.28 . The SMILES string representation of its structure is CC@HOC(C)(C)C)C(=O)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white crystalline powder that is soluble in common organic solvents. Its molecular weight is 400.39 g/mol. It has a melting point of 139-141°C and a boiling point of 583.3°C at 760 mm Hg.

Scientific Research Applications

  • Proteomic Studies : In proteomic research, Boc-ala-gly-osu is utilized in a novel TAG-TMTpro approach for isobaric labeling. This method allows the tripling of quantitative capacity in multiplexed proteomic analysis, enhancing the throughput and precision of protein quantification (Wu, Shen, & Zhang, 2022).

  • Peptide Modification and Synthesis : It's used in the modification of cellulose hydroxyl groups (O-acylation) with N(α)-t-Butyloxycarbonyl (Boc)-amino acids like Gly and Ala, facilitating the creation of various cellulose derivatives. This is important for the development of novel materials and biomolecules (Devarayan, Hayashi, Hachisu, Araki, & Ohkawa, 2013).

  • Solid-Phase Peptide Synthesis : The compound has been used in solid-phase peptide synthesis, where it helps in the coupling of peptide segments in non-aqueous solvents. This is crucial for the synthesis of complex peptides and proteins for various research and therapeutic applications (Yamashiro & Blake, 2009).

  • Molecular Structure and Solubility Studies : this compound plays a role in the study of the conformation and solubility properties of protected homooligopeptides, contributing to the understanding of peptide structures and behaviors (Narita, Doi, Kudo, & Terauchi, 1986).

  • Biochemical Research : In biochemical studies, it has been used to examine the role of sequential oligopeptides as substrates or inhibitors in enzymatic reactions, aiding in the understanding of enzyme-substrate interactions (Lorenzi, Blout, Kivirikko, & Prockop, 1969).

Future Directions

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .

Mechanism of Action

Mode of Action

Boc-ala-gly-osu acts as a reactant in peptide synthesis. It reacts with a free amine function of an amino acid rapidly to give the “protected” amino acid derivative . This derivative can then be used to form a peptide (amide) bond to a second amino acid. Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific peptides that it helps synthesize. For example, peptides synthesized using this compound can be involved in various biochemical pathways, such as immune response, antibacterial activity, and enzyme regulation .

Result of Action

The result of this compound’s action is the formation of specific peptides. These peptides can have various effects at the molecular and cellular level, depending on their specific amino acid sequences and the targets they interact with. For instance, some peptides synthesized using this compound have been found to have immunostimulatory activity .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactants and catalysts can also influence the reaction .

Biochemical Analysis

Biochemical Properties

Boc-ala-gly-osu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Boc group in this compound is stable towards most nucleophiles and bases, making it an effective protecting group . The compound’s stability allows for controlled reactions, ensuring that the desired peptide bonds are formed without unwanted side reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. The Boc group serves as a protecting group, preventing the amino group from participating in unwanted reactions . This allows for the controlled formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the amino group for subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but the Boc group can be removed when exposed to acid . This reveals the amino group, allowing it to participate in subsequent reactions. The stability and reactivity of this compound make it a valuable tool in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds . The specific metabolic pathways and enzymes it interacts with would depend on the specific peptides being synthesized.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific context of its use. In the context of peptide synthesis, it would be transported to the site of the reaction and incorporated into the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound would depend on the specific context of its use. In the context of peptide synthesis, it would be localized to the site of the reaction, which could be in various compartments or organelles depending on the specific cellular machinery involved .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRGZBZQQESHS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.